molecular formula C14H18ClNO4S B3421878 rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate CAS No. 2307772-89-8

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

カタログ番号: B3421878
CAS番号: 2307772-89-8
分子量: 331.8 g/mol
InChIキー: OMNJXTVZOXPPOW-OLZOCXBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety.

準備方法

The synthesis of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthetic Chemistry

  • Building Block for Synthesis : rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate serves as an essential intermediate in the synthesis of more complex molecules. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorosulfonyl group.
  • Chiral Synthesis : The compound's chirality allows for the synthesis of enantiomerically enriched products, which are crucial in pharmaceuticals where specific stereochemistry is often required.

Pharmaceutical Applications

  • Potential Drug Development : Compounds with similar structures have been explored for their potential as inhibitors in various biological pathways, including those involved in cancer and inflammatory diseases. The ability to modify the carbamate and sulfonyl groups can lead to derivatives with enhanced biological activity.
  • JAK Inhibition : Research has indicated that derivatives of similar compounds may act as Janus Kinase (JAK) inhibitors, which are relevant in treating autoimmune diseases and certain cancers .
  • Antimicrobial Properties : Some studies suggest that compounds containing chlorosulfonyl groups exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : The structural characteristics of this compound may allow it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors that could be used therapeutically.

作用機序

The mechanism of action of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or modify protein function, which is the basis for its potential therapeutic effects .

類似化合物との比較

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate can be compared with similar compounds such as:

生物活性

Rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, with the CAS number 1909293-75-9, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural information, research findings, and relevant case studies.

Structural Information

  • Molecular Formula : C₁₄H₁₈ClNO₄S
  • Molecular Weight : 331.8 g/mol
  • SMILES : C1CC@@HNC(=O)OCC2=CC=CC=C2
  • InChI : InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+332.07178173.8
[M+Na]+354.05372182.5
[M+NH₄]+349.09832180.5
[M+K]+370.02766177.0
[M-H]⁻330.05722175.3

Cytotoxicity Studies

Recent studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study on benzimidazole carbamates indicated that these compounds exhibit cytotoxicity through mechanisms such as p53-dependent apoptosis and mitotic catastrophe in breast cancer cells . Although specific data for this compound is scarce, the implications from related compounds suggest it may also possess similar properties.

Case Studies and Research Findings

  • Cell Line Sensitivity : Research indicates that compounds with structural similarities to this compound show differential sensitivity in cancer cell lines based on p53 status. For example, p53-mutant breast cancer cells were found to be more sensitive to treatment than their wild-type counterparts .
  • Mechanistic Insights : The mechanism of action for structurally related carbamates often involves disruption of microtubule dynamics and induction of apoptosis through various signaling pathways. This suggests that this compound could similarly affect microtubule stability and cell cycle progression.

特性

CAS番号

2307772-89-8

分子式

C14H18ClNO4S

分子量

331.8 g/mol

IUPAC名

benzyl N-[(1S,3R)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1

InChIキー

OMNJXTVZOXPPOW-OLZOCXBDSA-N

SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

異性体SMILES

C1C[C@@H](C[C@@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

正規SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。